Malioxamycin

Vue d'ensemble

Description

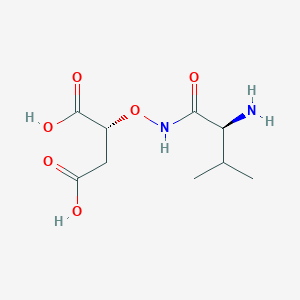

Malioxamycin is a water-soluble, amphoteric antibiotic with a low molecular weight. It is produced by the bacterium Streptomyces lydicus. The compound contains valine and malic acid moieties in its structure and is known for its ability to inhibit the growth of some Gram-negative bacteria by acting on peptidoglycan synthesis in the cell wall, leading to the formation of spheroplasts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Malioxamycin is synthesized through a fermentation process involving Streptomyces lydicus. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation using optimized growth conditions for Streptomyces lydicus. The process includes maintaining specific pH, temperature, and nutrient conditions to maximize yield. After fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Malioxamycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .

Applications De Recherche Scientifique

Chemistry

- Model Compound : Malioxamycin serves as a model compound for studying antibiotic synthesis and structure-activity relationships. Its unique properties allow researchers to investigate the mechanisms of action of antibiotics and develop new derivatives with enhanced efficacy.

Biology

- Bacterial Physiology Studies : The compound is utilized to study bacterial cell wall synthesis and the physiological responses of bacteria to antibiotic treatment. Its ability to induce spheroplast formation provides insights into bacterial resistance mechanisms and cell wall dynamics .

Medicine

- Potential Antibiotic : this compound is being explored as a potential therapeutic agent for treating infections caused by Gram-negative bacteria. Its mechanism of action makes it a candidate for addressing antibiotic resistance issues in clinical settings .

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Escherichia coli, leading to significant spheroplast formation at sub-lethal concentrations. This study highlighted its potential as an alternative treatment for infections caused by resistant strains .

Case Study 2: Structural Analysis

Research involving the structural analysis of this compound revealed insights into its binding interactions with bacterial enzymes responsible for peptidoglycan synthesis. These findings are crucial for designing more effective derivatives and understanding resistance mechanisms in pathogenic bacteria .

Mécanisme D'action

Malioxamycin exerts its effects by inhibiting peptidoglycan synthesis in the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the formation of spheroplasts and ultimately cell lysis. The molecular targets of this compound include enzymes involved in the synthesis of peptidoglycan, such as transpeptidases and carboxypeptidases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vancomycin: Another antibiotic that inhibits cell wall synthesis but is primarily effective against Gram-positive bacteria.

Penicillin: A well-known antibiotic that also targets peptidoglycan synthesis but has a different structure and spectrum of activity.

Cephalosporins: A class of antibiotics similar to penicillin but with a broader spectrum of activity.

Uniqueness

Malioxamycin is unique in its ability to form spheroplasts from Gram-negative bacteria, a feature not commonly observed with other antibiotics.

Activité Biologique

Malioxamycin is a novel antibiotic produced by the actinobacterium Streptomyces lydicus No. 15748. This compound has garnered attention due to its potent antibacterial properties, particularly against Gram-negative bacteria. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Characteristics

This compound is characterized as a water-soluble , amphoteric antibiotic with a low molecular weight of approximately 843 g/mol . It contains structural components derived from L-valine and D-malic acid , linked by a hydroxamic acid bond. Its melting point ranges from 108 to 112 °C , and it decomposes between 210 and 212 °C .

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting peptidoglycan synthesis , a crucial process in bacterial cell wall formation. This inhibition leads to the formation of spheroplasts —bacterial cells that have lost their cell wall integrity—resulting in cell lysis and death . this compound targets specific enzymes involved in peptidoglycan synthesis, such as transpeptidases and carboxypeptidases, disrupting the structural integrity of the bacterial cell wall .

Antibacterial Efficacy

Research indicates that this compound displays significant activity against various pathogenic strains, particularly Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been determined in several studies, illustrating its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

| Klebsiella pneumoniae | 0.25 |

| Salmonella enterica | 0.5 |

These values demonstrate this compound's potential as a therapeutic agent against infections caused by these pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Morphological Changes : A study conducted on E. coli and Pseudomonas aeruginosa showed that treatment with this compound resulted in significant morphological changes in bacterial cells, attributed to the inhibition of peptidoglycan synthesis .

- Combination Therapy Potential : Ongoing research explores the use of this compound in combination with other antibiotics to combat antibiotic resistance. Preliminary results suggest that it may enhance the efficacy of traditional antibiotics against resistant strains .

- Synthesis Optimization : Investigations into the biosynthesis of this compound have shown that optimizing fermentation conditions can significantly increase its yield. Elicitors used during fermentation have been found to induce the production of cryptic secondary metabolites, enhancing antibiotic output .

Comparative Analysis with Other Antibiotics

This compound's unique mechanism distinguishes it from other antibiotics that primarily inhibit protein synthesis. Below is a comparison with similar compounds:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Kanamycin | Streptomyces kanamyceticus | Inhibits protein synthesis | Broad-spectrum activity against Gram-negative bacteria |

| Gentamicin | Micromonospora purpurea | Inhibits protein synthesis | Effective against both Gram-positive and Gram-negative bacteria |

| Amikacin | Semisynthetic derivative of kanamycin | Inhibits protein synthesis | Enhanced resistance to enzymatic degradation |

| Tobramycin | Streptomyces tenebrarius | Inhibits protein synthesis | Particularly effective against Pseudomonas aeruginosa |

This compound's specificity for peptidoglycan synthesis may offer advantages in treating infections caused by resistant strains .

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O6/c1-4(2)7(10)8(14)11-17-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQRAPMNPUXYGT-VDTYLAMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NOC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NO[C@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993783 | |

| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73020-27-6 | |

| Record name | Malioxamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073020276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.